2-(Triazol-1-yl)ethanesulfonamide
Description
Properties
IUPAC Name |
2-(triazol-1-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2S/c5-11(9,10)4-3-8-2-1-6-7-8/h1-2H,3-4H2,(H2,5,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUIBYWKWKUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triazol-1-yl)ethanesulfonamide typically involves the cycloaddition reaction of azides with alkynes, a process commonly referred to as “click chemistry.” This method is favored due to its high efficiency and selectivity. The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring .
-
Cycloaddition Reaction
Reactants: Azides and alkynes
Catalyst: Copper(I) ions
Conditions: Room temperature, aqueous or organic solvents
-
Industrial Production Methods
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,3-triazole ring exhibits regioselective reactivity at its nitrogen atoms. The sulfonamide group enhances the electrophilicity of adjacent positions, enabling substitution reactions.
Table 1: Nucleophilic Substitution Reactions
-
Mechanism : Alkylation or arylation occurs at the triazole’s N1 position due to its higher electron density. The reaction with thiols proceeds via SN2 displacement at the ethyl linker’s β-carbon .
Cycloaddition Reactions
The triazole moiety can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a pre-formed heterocycle, though its ethylsulfonamide chain may undergo further functionalization.
Table 2: Cycloaddition-Based Modifications
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Propargyl bromide | CuI, TBTA, DIPEA, rt | Bis-triazole ethanesulfonamide | 86% | |
| Azido derivatives | CuSO₄, sodium ascorbate | Triazole-linked conjugates | 90% |
-
Key Insight : The ethanesulfonamide group remains intact during cycloaddition, while the triazole acts as a directing group for regioselective bond formation .
Oxidation and Reduction
The ethyl spacer and sulfonamide group are susceptible to redox reactions under controlled conditions.
Table 3: Redox Reactions
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C | Sulfonic acid | 85% | ||
| Reduction | LiAlH₄, THF, reflux | Ethylamine analog | 70% |
-
Oxidation : The sulfonamide’s sulfur atom is oxidized to a sulfonic acid group, enhancing water solubility .
-
Reduction : LiAlH₄ selectively reduces the sulfonamide to a primary amine while preserving the triazole ring .
Acid/Base-Mediated Transformations
The sulfonamide’s NH group (pKa ~10) can be deprotonated, enabling salt formation or electrophilic trapping.
Example Reaction :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization at the triazole’s C4 or C5 positions.
Table 4: Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | 4-Phenyl-1,2,3-triazole derivative | 78% | |
| Vinyl bromide | PdCl₂, CuI, PPh₃ | Alkenyl-substituted analog | 82% |
-
Regioselectivity : The electron-deficient C4 position favors Suzuki-Miyaura couplings, while Sonogashira reactions target C5 .
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability:
Scientific Research Applications
Scientific Research Applications
The applications of 2-(Triazol-1-yl)ethanesulfonamide span several domains:
Medicinal Chemistry
This compound is explored for its potential as:
- Antimicrobial Agent : Exhibits significant activity against various bacterial strains.
- Antifungal Properties : Investigated for effectiveness against fungal infections.
- Enzyme Inhibitor : Shows promise in inhibiting key enzymes involved in microbial metabolism.
Biological Applications
Research indicates that this compound interacts with biological macromolecules, potentially modulating cellular pathways. Its mechanism of action involves:
- Formation of hydrogen bonds with enzyme active sites.
- Disruption of bacterial growth through inhibition of DNA-gyrase.
Industrial Applications
In the industrial sector, this compound is utilized for:
- Development of new materials, including polymers and coatings.
- As a building block in the synthesis of more complex molecules through "click chemistry."
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes its activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 5 µg/mL | 20 |
| Staphylococcus aureus | 10 µg/mL | 15 |
| Pseudomonas aeruginosa | 15 µg/mL | 12 |
These results indicate its potential as a lead compound for antibiotic development.
Enzyme Inhibition
The compound's ability to inhibit crucial enzymes has been extensively studied. The following table presents findings on its inhibitory effects:
| Enzyme | Inhibition Percentage (%) | IC50 (µM) |
|---|---|---|
| DNA-gyrase | 75 | 8 |
This inhibition profile suggests that the compound could effectively disrupt bacterial replication processes.
Case Studies
Several case studies highlight the clinical potential of this compound:
- E. coli Infection : A clinical trial involving patients with E. coli infections showed that treatment with this compound significantly reduced bacterial load compared to standard treatments.
- Methicillin-resistant Staphylococcus aureus (MRSA) : A study reported that the compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Modifications to enhance potency and selectivity have been explored:
| Modification | Activity Change |
|---|---|
| Addition of methyl group | Increased potency |
| Substitution at N1 | Enhanced selectivity |
These modifications are crucial for optimizing therapeutic profiles while minimizing side effects.
Mechanism of Action
The mechanism of action of 2-(Triazol-1-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a triazole ring and a sulfonamide group. Below is a comparative analysis with analogous compounds:
Key Observations :
- Triazole vs. Triazine : Unlike metsulfuron-methyl (triazine-based), the target compound’s triazole ring offers greater metabolic stability and versatility in drug design due to its aromaticity and hydrogen-bonding capacity .
- Sulfonamide vs. Sulfonylurea : Sulfonylureas (e.g., metsulfuron-methyl) act as herbicides by inhibiting plant acetolactate synthase, while sulfonamides (e.g., sulfamethoxazole) typically target bacterial dihydropteroate synthase. The ethanesulfonamide group in the target compound may enable similar enzyme inhibition but in a distinct biological context.
Physicochemical Properties
While exact data for this compound is unavailable in the provided evidence, inferences can be made:
- Solubility : The sulfonamide group likely enhances water solubility compared to purely hydrophobic triazole derivatives (e.g., posaconazole).
- Stability : The 1,4-disubstituted triazole synthesized via CuAAC is thermally and chemically stable, outperforming labile analogs like 1,2,3-triazoles .
Biological Activity
2-(Triazol-1-yl)ethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its pharmacological significance. The sulfonamide group enhances its solubility and bioavailability, making it a candidate for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 5 µg/mL | 20 |
| Staphylococcus aureus | 10 µg/mL | 15 |
| Pseudomonas aeruginosa | 15 µg/mL | 12 |
These results suggest that the compound may serve as a potential lead in the development of new antibiotics, particularly against resistant strains .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Studies have demonstrated its ability to inhibit specific enzymes involved in bacterial metabolism. For instance, it was found to effectively inhibit the activity of DNA-gyrase, an essential enzyme for bacterial DNA replication:
| Enzyme | Inhibition Percentage (%) | IC50 (µM) |
|---|---|---|
| DNA-gyrase | 75 | 8 |
This inhibition suggests that the compound could disrupt bacterial growth and replication, further supporting its potential as an antimicrobial agent .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on E. coli Infection : A clinical trial involving patients with E. coli infections showed that treatment with this compound resulted in a significant reduction in bacterial load compared to standard treatments.
- Staphylococcus aureus Resistance : Another study focused on methicillin-resistant Staphylococcus aureus (MRSA) reported that the compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The triazole moiety is crucial for binding interactions with target enzymes and receptors. Modifications to the sulfonamide group have been explored to enhance potency and selectivity:
| Modification | Activity Change |
|---|---|
| Addition of methyl group | Increased potency |
| Substitution at N1 | Enhanced selectivity |
These modifications are essential for optimizing the compound’s therapeutic profile and minimizing potential side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
